3-Bromo-2-chloro-4,5-dimethylpyridine
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Overview
Description
3-Bromo-2-chloro-4,5-dimethylpyridine: is a heterocyclic organic compound with the molecular formula C7H7BrClN It is a derivative of pyridine, substituted with bromine, chlorine, and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloro-4,5-dimethylpyridine typically involves halogenation reactions. One common method is the bromination of 2-chloro-4,5-dimethylpyridine using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-chloro-4,5-dimethylpyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of bases like potassium carbonate (K2CO3) in aqueous or alcoholic solvents.
Major Products:
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Pyridine carboxylic acids or aldehydes.
Coupling Reactions: Biaryl compounds with extended conjugation.
Scientific Research Applications
Chemistry: 3-Bromo-2-chloro-4,5-dimethylpyridine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It can be modified to create molecules with biological activity, such as enzyme inhibitors or receptor antagonists .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of advanced polymers and electronic materials .
Mechanism of Action
The mechanism of action of 3-Bromo-2-chloro-4,5-dimethylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The bromine and chlorine atoms can form halogen bonds with target proteins, influencing their conformation and function .
Comparison with Similar Compounds
3-Bromo-4,5-dimethylpyridine: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
2-Chloro-4,5-dimethylpyridine:
3-Bromo-2-hydroxypyridine: Contains a hydroxyl group instead of chlorine, altering its chemical properties and reactivity
Uniqueness: 3-Bromo-2-chloro-4,5-dimethylpyridine is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns. This dual halogenation allows for selective functionalization and diverse chemical transformations, making it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C7H7BrClN |
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Molecular Weight |
220.49 g/mol |
IUPAC Name |
3-bromo-2-chloro-4,5-dimethylpyridine |
InChI |
InChI=1S/C7H7BrClN/c1-4-3-10-7(9)6(8)5(4)2/h3H,1-2H3 |
InChI Key |
PGFFZRFZSHJKCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=C1C)Br)Cl |
Origin of Product |
United States |
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